
Spectroscopic Data of 3-Prop-2-ynyloxy-
benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Prop-2-ynyloxy-benzaldehyde

Cat. No.: B1364252 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the

aromatic aldehyde, 3-Prop-2-ynyloxy-benzaldehyde. Intended for researchers, scientists, and

professionals in drug development, this document delves into the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere

presentation of data, this guide offers insights into the experimental methodologies, the

rationale behind spectral interpretations, and the structural information gleaned from each

analytical technique. The protocols herein are designed to be self-validating, ensuring technical

accuracy and reproducibility. All theoretical claims and protocols are substantiated with citations

to authoritative sources.

Introduction: The Significance of 3-Prop-2-ynyloxy-
benzaldehyde
3-Prop-2-ynyloxy-benzaldehyde, with the chemical formula C₁₀H₈O₂ and a molecular weight

of 160.17 g/mol , is a versatile organic compound.[1][2][3] Its structure, featuring a

benzaldehyde core functionalized with a propargyl ether group, makes it a valuable

intermediate in the synthesis of more complex molecules, including various heterocyclic

compounds and potential pharmaceutical agents. The terminal alkyne of the propargyl group is

particularly useful for "click" chemistry reactions, allowing for the straightforward introduction of

this moiety into larger molecular scaffolds.
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Accurate structural elucidation is paramount in chemical synthesis and drug development.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the

identity, purity, and structure of synthesized compounds. This guide provides a detailed

examination of the expected spectroscopic data for 3-Prop-2-ynyloxy-benzaldehyde, offering

a foundational reference for scientists working with this and related molecules.

Below is a diagram illustrating the molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Caption: Molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-Prop-2-ynyloxy-benzaldehyde, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR

spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 3-Prop-2-ynyloxy-benzaldehyde
in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to

moderately polar organic compounds due to its excellent dissolving power and the single

residual solvent peak at a known chemical shift (δ ~7.26 ppm).[4] Tetramethylsilane (TMS) is

typically added as an internal standard (δ 0.00 ppm).

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic

field.

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 s 1H Aldehyde (-CHO)

~7.5-7.8 m 4H Aromatic (Ar-H)

~4.8 d 2H Methylene (-OCH₂-)

~2.5 t 1H Acetylenic (-C≡CH)

Interpretation and Rationale:

Aldehyde Proton (δ ~9.9 ppm): The proton of the aldehyde group is highly deshielded due to

the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O

bond. This results in a characteristic downfield singlet in the region of δ 9.5-10 ppm.[5][6][7]

Aromatic Protons (δ ~7.5-7.8 ppm): The four protons on the benzene ring will appear as a

complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will

depend on the substitution pattern. For a 3-substituted benzaldehyde, one would expect

distinct signals for the protons at positions 2, 4, 5, and 6, which will couple with each other.

Methylene Protons (δ ~4.8 ppm): The two protons of the methylene group adjacent to the

ether oxygen and the alkyne are expected to appear as a doublet. The splitting is due to

long-range coupling with the terminal acetylenic proton (⁴J coupling).

Acetylenic Proton (δ ~2.5 ppm): The terminal proton of the alkyne group typically resonates

around δ 2.5 ppm and appears as a triplet due to coupling with the adjacent methylene

protons.

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde (C=O)

~160 Aromatic (C-O)

~138 Aromatic (C-CHO)

~130, ~124, ~122, ~115 Aromatic (C-H)

~78 Acetylenic (-C≡CH)

~76 Acetylenic (-C≡CH)

~56 Methylene (-OCH₂-)

Interpretation and Rationale:

Carbonyl Carbon (δ ~192 ppm): The carbon of the aldehyde group is significantly deshielded

and appears at a very downfield chemical shift, typically in the range of δ 190-205 ppm.[5]

Aromatic Carbons (δ ~115-160 ppm): The six carbons of the benzene ring will give distinct

signals. The carbon attached to the oxygen of the ether (C-O) will be the most downfield of

the aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the

aldehyde group will also be downfield. The remaining four aromatic carbons will appear in

the typical aromatic region.

Alkyne Carbons (δ ~76 and ~78 ppm): The two sp-hybridized carbons of the alkyne group

appear in a characteristic region of the spectrum.

Methylene Carbon (δ ~56 ppm): The carbon of the methylene group is shielded by the

adjacent sp-hybridized carbons and appears at a more upfield chemical shift compared to

the aromatic carbons.
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The following diagram illustrates the workflow for NMR data acquisition and analysis.

Sample Preparation

Data Acquisition
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Dissolve sample in CDCl₃
with TMS

¹H NMR Acquisition

¹³C NMR Acquisition
Fourier Transform
Phase Correction

Baseline Correction
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Coupling Constant Analysis

Assign signals to
molecular structure

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

An FTIR (Fourier-Transform Infrared) spectrometer is used to obtain the IR spectrum.

Sample Preparation: For a solid sample like 3-Prop-2-ynyloxy-benzaldehyde, the KBr

pellet method is common.[1][8] A small amount of the sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film

can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8] For liquid samples,

a drop can be placed between two salt plates.

Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet

without the sample) is first recorded. Then, the sample is placed in the beam path, and the

spectrum is acquired.

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Sharp, Medium ≡C-H stretch

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~2120 Weak C≡C stretch

~1700 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong
Aryl-O-CH₂ stretch

(asymmetric)

~1050 Strong Aryl-O-CH₂ stretch (symmetric)

Interpretation and Rationale:

≡C-H Stretch (~3300 cm⁻¹): The sharp, medium intensity band around 3300 cm⁻¹ is

characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.

Aromatic C-H Stretch (~3050 cm⁻¹): The absorption in this region is due to the stretching

vibrations of the C-H bonds on the benzene ring.

Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): Aldehydes typically show two medium intensity

bands for the C-H stretch, often referred to as a Fermi doublet.[7] The presence of these two

bands is a strong indicator of an aldehyde functional group.

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch of a terminal alkyne is

typically weak and appears in this region.

C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is

characteristic of the carbonyl (C=O) stretching vibration of an aldehyde.[5][7]

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-

carbon bonds within the aromatic ring give rise to several bands in this region.
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Aryl-O-CH₂ Stretches (~1250, ~1050 cm⁻¹): The asymmetric and symmetric stretching

vibrations of the C-O-C ether linkage will produce strong absorptions in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic

molecules.[9]

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion

(M⁺•).[9]

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller,

charged ions and neutral radicals.[10]

Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and

detected.

Predicted Mass Spectrum Data:
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m/z Relative Intensity Assignment

160 High [M]⁺• (Molecular Ion)

159 Moderate [M-H]⁺

131 High [M-CHO]⁺

121 Moderate [M-C₃H₃O]⁺

103 Low [C₇H₅O-CO]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

39 High [C₃H₃]⁺ (Propargyl cation)

Interpretation and Rationale:

Molecular Ion ([M]⁺•, m/z 160): The peak at m/z 160 corresponds to the intact molecular ion,

confirming the molecular weight of the compound. Aromatic compounds often show a

relatively intense molecular ion peak due to the stability of the aromatic ring.[3]

[M-H]⁺ (m/z 159): Loss of a hydrogen atom, likely from the aldehyde group, is a common

fragmentation pathway for aldehydes.

[M-CHO]⁺ (m/z 131): Cleavage of the bond between the aromatic ring and the aldehyde

group results in the loss of a formyl radical (•CHO), leading to a prominent peak at m/z 131.

This is a characteristic fragmentation for benzaldehyde derivatives.[11]

Propargyl Cation ([C₃H₃]⁺, m/z 39): Cleavage of the ether bond can lead to the formation of

the stable propargyl cation, which is expected to be a significant peak.

The following diagram illustrates a plausible fragmentation pathway for 3-Prop-2-ynyloxy-
benzaldehyde in an EI mass spectrometer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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